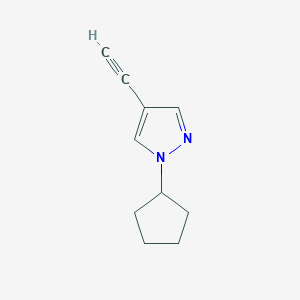

1-cyclopentyl-4-ethynyl-1H-pyrazole

説明

Structure

3D Structure

特性

IUPAC Name |

1-cyclopentyl-4-ethynylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-9-7-11-12(8-9)10-5-3-4-6-10/h1,7-8,10H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWJMDYNSIWHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(N=C1)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 1 Cyclopentyl 4 Ethynyl 1h Pyrazole

Reactions Involving the Ethynyl (B1212043) Moiety

The ethynyl group is the primary site of reactivity, participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. These transformations are crucial for building larger, more complex molecules for various applications in chemistry.

The terminal alkyne of 1-cyclopentyl-4-ethynyl-1H-pyrazole is an ideal substrate for [3+2] cycloaddition reactions, a cornerstone of "click chemistry." This class of reactions is known for its high efficiency, selectivity, and mild reaction conditions. organic-chemistry.orgnih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used click reaction that joins terminal alkynes and azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgresearchgate.net The reaction is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. mdpi.com This transformation is valued for its broad functional group tolerance, high yields, and stereospecificity, proceeding under mild, often aqueous, conditions. organic-chemistry.orgnih.gov

The terminal alkyne of this compound serves as a competent reaction partner in CuAAC, reacting with a diverse range of organic azides to produce novel pyrazole-triazole hybrid structures. This reaction provides a powerful tool for molecular conjugation and the synthesis of complex libraries of compounds. mdpi.com

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Substrate | Azide Partner | Product |

| This compound | Benzyl Azide | 1-Cyclopentyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole |

| This compound | Azidoethane | 1-Cyclopentyl-4-(4-ethyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole |

| This compound | 1-Azido-4-methoxybenzene | 1-Cyclopentyl-4-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)-1H-pyrazole |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of click chemistry that relies on the high intrinsic reactivity of strained cyclooctynes. magtech.com.cnacs.org This bioorthogonal reaction avoids the cellular toxicity associated with copper catalysts, making it suitable for applications in living systems. magtech.com.cnnih.gov The driving force is the release of ring strain in the cycloalkyne upon cycloaddition with an azide. rsc.org

While the ethynyl group of this compound is not strained and thus not directly suitable for SPAAC, it can be readily conjugated to molecules containing a strained alkyne, such as dibenzocyclooctyne (DBCO), via other chemical methods. Alternatively, the pyrazole (B372694) moiety itself could be functionalized with an azide, allowing it to react with various strained alkynes. This modular approach facilitates the development of complex bioconjugates and materials. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net The terminal alkyne of this compound is an excellent substrate for these transformations, enabling the creation of extended π-conjugated systems.

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction, typically co-catalyzed by a copper(I) salt, is highly efficient for the formation of C(sp)-C(sp²) bonds. beilstein-journals.org The ethynyl group on the pyrazole core can be coupled with a wide array of halogenated electrophiles, including substituted aryl iodides, bromides, and triflates, as well as vinyl halides. rsc.org This versatility allows for the synthesis of a vast range of functionalized pyrazoles with tailored electronic and photophysical properties. For instance, coupling with electron-rich or electron-poor aromatic halides can fine-tune the molecule's properties. mdpi.com

Table 2: Illustrative Sonogashira Coupling Reactions

| Halogenated Electrophile | Catalyst System | Product |

| Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-Cyclopentyl-4-(phenylethynyl)-1H-pyrazole |

| 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Cyclopentyl-4-(p-tolylethynyl)-1H-pyrazole |

| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-Cyclopentyl-4-((4-nitrophenyl)ethynyl)-1H-pyrazole |

| (E)-1-Iodo-2-phenylethene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Cyclopentyl-4-((E)-4-phenylbut-3-en-1-yn-1-yl)-1H-pyrazole |

While the Sonogashira reaction is the most direct cross-coupling method for terminal alkynes, the ethynyl group can serve as a synthetic handle for other palladium-catalyzed transformations to generate extended conjugated systems.

Heck Reaction: The Heck-Mizoroki reaction typically couples an unsaturated halide with an alkene. clockss.org While not a direct reaction with the terminal alkyne, the pyrazole could first be subjected to a Heck reaction if a halide were present on the pyrazole ring. clockss.org More relevant to the ethynyl group, related carbopalladation-cyclization or ring-opening sequences involving the alkyne can be envisioned to build complex heterocyclic systems. chemrxiv.orgresearchgate.net

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide or triflate. snnu.edu.cnurfu.ru To involve the ethynyl group of this compound in a Suzuki-type coupling, it would first need to be transformed. For example, hydroboration of the alkyne would generate a vinylborane (B8500763) derivative. This intermediate could then undergo a Suzuki-Miyaura coupling with various aryl or vinyl halides, effectively creating a disubstituted alkene linker and extending the conjugated system in a stereocontrolled manner. This two-step sequence significantly broadens the synthetic utility of the starting alkyne. umich.edursc.org

Catalytic Hydrogenation and Reduction Reactions of the Alkyne

The ethynyl group of this compound is susceptible to catalytic hydrogenation, a process that can be controlled to yield either the corresponding alkene or alkane. The outcome of the reduction is highly dependent on the catalyst and reaction conditions employed.

Complete Reduction to Alkane: The triple bond can be fully saturated to form 1-cyclopentyl-4-ethyl-1H-pyrazole. This transformation is typically achieved through catalytic hydrogenation using catalysts such as platinum, palladium on carbon (Pd/C), or Raney nickel. libretexts.orglibretexts.org These catalysts facilitate the addition of two equivalents of hydrogen gas across the triple bond. chadsprep.com

Partial Reduction to Alkene: Selective reduction to the corresponding alkene, 1-cyclopentyl-4-vinyl-1H-pyrazole, can also be accomplished.

Cis-Alkene Formation: The use of a "poisoned" or deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), allows for the syn-addition of one equivalent of hydrogen, yielding the cis-alkene. libretexts.orgorganicchemistrytutor.comyoutube.com This catalyst is designed to be unreactive towards the resulting alkene, thus preventing over-reduction to the alkane. chadsprep.com

Trans-Alkene Formation: Alternatively, the trans-alkene can be obtained through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia. libretexts.orglibretexts.org This reaction proceeds through a radical anion intermediate, which preferentially forms the more stable trans-configured product.

A summary of typical reduction reactions of the alkyne functionality is presented in Table 1.

Table 1: Catalytic Hydrogenation and Reduction of the Alkyne Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Complete Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | 1-Cyclopentyl-4-ethyl-1H-pyrazole |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | cis-1-Cyclopentyl-4-vinyl-1H-pyrazole |

Hydration and Hydrofunctionalization Reactions of the Triple Bond

The electron-rich triple bond of the ethynyl group is a versatile handle for various hydrofunctionalization reactions, enabling the introduction of a range of functional groups.

Hydration: The hydration of the terminal alkyne follows Markovnikov's rule, yielding a ketone. This reaction involves the addition of water across the triple bond, typically catalyzed by a mercury salt in the presence of aqueous acid, or by other transition metal catalysts. The initial product is an enol, which rapidly tautomerizes to the more stable keto form, resulting in 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one. The hydration of ethynyl benzene (B151609) to acetophenone (B1666503) is a well-established analogous transformation. researchgate.net

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond also adheres to Markovnikov's principle. The initial addition yields a vinyl halide, and a second addition can occur to produce a gem-dihalide on the terminal carbon.

Hydroamination: The addition of N-H bonds across the triple bond can be achieved, often catalyzed by transition metals. This reaction provides a route to enamines or imines, depending on the reaction conditions and substrate.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the alkyne. The initial hydroboration with a borane (B79455) reagent (e.g., 9-BBN) followed by oxidative work-up (e.g., with hydrogen peroxide and a base) yields an aldehyde, 2-(1-cyclopentyl-1H-pyrazol-4-yl)acetaldehyde.

A summary of hydrofunctionalization reactions is provided in Table 2.

Table 2: Hydration and Hydrofunctionalization of the Triple Bond

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Markovnikov Hydration | H₂SO₄, H₂O, HgSO₄ | 1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-one |

| Hydrohalogenation | HX (e.g., HBr) | 1-Cyclopentyl-4-(1-bromoethenyl)-1H-pyrazole |

| Anti-Markovnikov Hydration | 1. 9-BBN; 2. H₂O₂, NaOH | 2-(1-Cyclopentyl-1H-pyrazol-4-yl)acetaldehyde |

Transformations of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle and its reactivity is influenced by the substituents it bears.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Core

The pyrazole ring can undergo electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing groups on the ring. nih.gov In this compound, the N1-cyclopentyl group is an activating, ortho-, para-directing group, while the C4-ethynyl group is a deactivating, meta-directing group. Both groups direct incoming electrophiles to the C5 position, making it the most probable site for substitution. Common EAS reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to yield 5-halo-1-cyclopentyl-4-ethynyl-1H-pyrazole derivatives. encyclopedia.pub

Nitration: The introduction of a nitro group at the C5 position can be accomplished using a mixture of nitric acid and sulfuric acid, leading to 1-cyclopentyl-5-nitro-4-ethynyl-1H-pyrazole.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group at the C5 position.

Nucleophilic Substitution Reactions on Functionalized Pyrazoles

While the pyrazole ring itself is generally resistant to nucleophilic attack, such reactions are feasible on pyrazoles bearing a suitable leaving group, such as a halogen. encyclopedia.pubosti.gov For instance, if the C5 position is first halogenated (as described in 3.2.1), the resulting 5-halo-1-cyclopentyl-4-ethynyl-1H-pyrazole can undergo nucleophilic aromatic substitution (SNAr). A variety of nucleophiles can be used to displace the halide, including:

Alkoxides (e.g., sodium methoxide) to form ethers.

Amines to introduce amino functionalities.

Cyanide to yield nitriles.

These reactions often require elevated temperatures or the use of a catalyst, such as a copper salt.

Ring-Opening and Rearrangement Reactions Involving the Pyrazole Moiety

Aromatic pyrazoles are generally stable heterocycles. However, under certain conditions, the pyrazole ring can undergo opening or rearrangement. N-substituted pyrazoles may undergo ring-opening when treated with a strong base. rrbdavc.org Additionally, pyrazole nitrenes, which could potentially be generated from a corresponding azide, are known to undergo complex rearrangements. mdpi.com Some fused pyrazole systems have also been observed to undergo thermal sigmatropic shifts, leading to ring contraction or expansion. nih.gov For this compound, such reactions would likely require harsh conditions and may lead to a mixture of products.

Reactivity of the Cyclopentyl Substituent

The cyclopentyl group attached at the N1 position is an alkyl substituent and is generally the least reactive part of the molecule under many reaction conditions that target the alkyne or the pyrazole ring. It is stable to most electrophilic and nucleophilic reagents used for the modification of the other functional groups.

However, under free-radical conditions, the C-H bonds of the cyclopentyl ring can react. For example, free-radical halogenation using reagents like N-bromosuccinimide with a radical initiator (e.g., AIBN or UV light) could potentially introduce a halogen atom onto the cyclopentyl ring, although selectivity might be low. Such reactions are characteristic of alkanes in general and are not a specific feature of the pyrazole-substituted cyclopentane (B165970).

Selective C-H Functionalization of the Cyclopentyl Ring

The selective functionalization of C(sp³)–H bonds in saturated rings like cyclopentane is a significant challenge in organic synthesis due to their general inertness. However, advances in transition-metal-catalyzed reactions have provided pathways for such transformations. For N-substituted heterocyclic compounds, a "late-stage functionalization" approach is often employed, where a directing group guides a catalyst to a specific C-H bond.

In the case of this compound, the pyrazole ring itself could potentially act as a directing group to facilitate C-H activation on the adjacent cyclopentyl ring. Methodologies involving palladium, rhodium, or iron catalysts are common for these types of reactions. For instance, a palladium-catalyzed process could, in theory, lead to the arylation, alkylation, or oxygenation of the cyclopentyl ring, likely favoring the C-H bond at the position closest to the pyrazole nitrogen (C1 position of the cyclopentyl ring).

Table 1: Potential Catalytic Systems for C-H Functionalization

| Catalyst System | Potential Functionalization | Hypothetical Product |

| Pd(OAc)₂ / Ligand | Arylation | 1-(Arylcyclopentyl)-4-ethynyl-1H-pyrazole |

| [Rh₂(esp)₂] | Oxygenation (e.g., Acetoxylation) | 1-(Acetoxycyclopentyl)-4-ethynyl-1H-pyrazole |

| Fe(OTf)₂ / Ligand | Amination | 1-(Aminocyclopentyl)-4-ethynyl-1H-pyrazole |

This table represents hypothetical transformations based on known C-H functionalization methodologies and has not been experimentally verified for this compound.

Cyclopentyl Ring Modifications (e.g., ring expansion, ring contraction)

Modifying the size of the cyclopentyl ring attached to the pyrazole nucleus involves complex skeletal rearrangements. Such transformations are valuable for creating novel molecular scaffolds.

Ring Expansion: A plausible strategy for expanding the cyclopentyl ring to a cyclohexyl ring is the Tiffeneau–Demjanov rearrangement. This would first require the functionalization of the cyclopentyl ring to introduce a suitable precursor, such as an aminomethyl group or a hydroxymethyl group at a carbon adjacent to a ketone. A hypothetical multi-step sequence could involve:

Oxidation of a C-H bond on the cyclopentyl ring to a ketone.

Reaction with a cyanide source (e.g., TMSCN) followed by reduction to form a β-amino alcohol.

Diazotization of the amino group with nitrous acid, which could induce a one-carbon ring expansion to yield a cyclohexanone (B45756) derivative.

Ring Contraction: Ring contraction of a cyclopentyl group to a cyclobutyl group is a thermodynamically challenging process. The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. A theoretical pathway for the contraction of the cyclopentyl ring on this compound would necessitate:

Oxidation of the cyclopentyl ring to a cyclopentanone.

α-Halogenation (e.g., bromination or chlorination) at the C2 position of the cyclopentyl ring.

Treatment with a base (e.g., sodium hydroxide), which could induce the rearrangement to form a cyclobutanecarboxylic acid derivative attached to the pyrazole nitrogen.

Table 2: Hypothetical Ring Modification Strategies

| Transformation | Key Reaction | Required Precursor on Cyclopentyl Ring | Hypothetical Product Core |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Aminohydrin | N-Cyclohexyl-pyrazole |

| Ring Contraction | Favorskii Rearrangement | α-Halo ketone | N-Cyclobutyl-pyrazole |

The strategies outlined in this table are based on established named reactions in organic chemistry. Their applicability to this compound is purely theoretical and awaits experimental validation.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Cyclopentyl 4 Ethynyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular framework can be constructed.

The ¹H NMR spectrum of 1-cyclopentyl-4-ethynyl-1H-pyrazole is predicted to exhibit distinct signals corresponding to the protons of the cyclopentyl group, the pyrazole (B372694) ring, and the ethynyl (B1212043) group.

Pyrazole Ring Protons: The pyrazole ring contains two protons, H-3 and H-5. In N-substituted pyrazoles, these protons typically appear as singlets or narrow doublets in the aromatic region of the spectrum. For 1-substituted pyrazoles, the H-5 proton is generally downfield compared to the H-3 proton. The electron-withdrawing nature of the ethynyl group at the C-4 position would further influence the chemical shifts of these protons. It is anticipated that the H-3 proton will resonate around δ 7.5-7.8 ppm and the H-5 proton will appear slightly more downfield, in the range of δ 7.8-8.2 ppm.

Cyclopentyl Group Protons: The cyclopentyl group will show a complex multiplet for the methine proton directly attached to the pyrazole nitrogen (N-1), expected in the region of δ 4.5-5.0 ppm. This downfield shift is due to the deshielding effect of the adjacent nitrogen atom. The remaining eight methylene (B1212753) protons of the cyclopentyl ring will likely appear as overlapping multiplets in the upfield region, between δ 1.6 and 2.2 ppm.

Ethynyl Proton: The terminal alkyne proton (H-ethynyl) is expected to resonate as a sharp singlet around δ 3.0-3.5 ppm. This characteristic chemical shift is a key indicator of the ethynyl functional group.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (pyrazole) | 7.5 - 7.8 | s | - |

| H-5 (pyrazole) | 7.8 - 8.2 | s | - |

| H-1' (cyclopentyl, CH) | 4.5 - 5.0 | m | - |

| H-2'/H-5' (cyclopentyl, CH₂) | 1.8 - 2.2 | m | - |

| H-3'/H-4' (cyclopentyl, CH₂) | 1.6 - 2.0 | m | - |

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Pyrazole Ring Carbons: The C-3 and C-5 carbons of the pyrazole ring are expected to resonate in the aromatic region, typically between δ 130 and 150 ppm. The C-4 carbon, being substituted with the ethynyl group, will likely appear at a lower field, around δ 90-100 ppm.

Cyclopentyl Group Carbons: The methine carbon (C-1') of the cyclopentyl group attached to the nitrogen is predicted to have a chemical shift in the range of δ 55-65 ppm. The methylene carbons (C-2'/C-5' and C-3'/C-4') will appear further upfield, between δ 25 and 35 ppm.

Ethynyl Group Carbons: The two carbons of the ethynyl group will have distinct chemical shifts. The terminal carbon (≡C-H) is expected around δ 70-80 ppm, while the carbon attached to the pyrazole ring (C-4-C≡) will be in a similar range, approximately δ 80-90 ppm.

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (pyrazole) | 135 - 145 |

| C-5 (pyrazole) | 128 - 138 |

| C-4 (pyrazole) | 90 - 100 |

| C-1' (cyclopentyl, CH) | 55 - 65 |

| C-2'/C-5' (cyclopentyl, CH₂) | 30 - 35 |

| C-3'/H-4' (cyclopentyl, CH₂) | 25 - 30 |

| C (ethynyl, C-pyrazole) | 80 - 90 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the methine proton of the cyclopentyl group and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be crucial for assigning the signals of the cyclopentyl and pyrazole carbons by linking them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It would show correlations between the H-5 proton of the pyrazole ring and the adjacent protons on the cyclopentyl ring (H-1' and H-2'/H-5' cis protons), confirming the orientation of the cyclopentyl group relative to the pyrazole ring.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

Ethynyl Group: The most characteristic vibrations of the ethynyl group are the C≡C and ≡C-H stretching modes. The C≡C stretch is expected to appear as a weak to medium intensity band in the IR spectrum in the range of 2100-2140 cm⁻¹. In the Raman spectrum, this stretching mode is often stronger. The terminal ≡C-H stretch gives rise to a sharp, strong absorption in the IR spectrum around 3300 cm⁻¹.

Pyrazole Ring: The pyrazole ring will exhibit several characteristic vibrational modes, including C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the pyrazole ring are expected above 3000 cm⁻¹. Ring breathing and deformation modes will appear at lower frequencies in the fingerprint region.

The IR spectrum of this compound will be a superposition of the vibrations of its constituent parts.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Strong, Sharp | ≡C-H Stretch |

| ~3100-3150 | Medium | Aromatic C-H Stretch (pyrazole) |

| ~2850-2960 | Medium-Strong | Aliphatic C-H Stretch (cyclopentyl) |

| ~2100-2140 | Weak-Medium | C≡C Stretch |

| ~1400-1600 | Medium | C=N and C=C Stretch (pyrazole ring) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula of a compound. For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₀H₁₂N₂.

Table 1: Theoretical vs. Expected Experimental HRMS Data for C₁₀H₁₂N₂

| Ion Species | Theoretical m/z | Expected Experimental m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 161.1073 | Value to be determined | Value to be determined |

| [M+Na]⁺ | 183.0893 | Value to be determined | Value to be determined |

Note: The experimental values in this table are illustrative and represent the type of data that would be obtained from an HRMS experiment.

The negligible difference between the theoretical and experimentally observed m/z values, typically within a few parts per million (ppm), would confirm the elemental composition of this compound.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable information about its structural connectivity. The fragmentation of pyrazole derivatives is influenced by the nature and position of the substituents on the pyrazole ring. researchgate.netresearchgate.net

In the case of this compound, collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺) would be expected to yield a series of characteristic fragment ions. While specific MS/MS data for this compound is not published, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of pyrazoles and related heterocyclic systems. researchgate.netresearchgate.netlibretexts.org

Common fragmentation pathways for pyrazoles involve the cleavage of the pyrazole ring and the loss of substituents. researchgate.net For this compound, key fragmentations could include the loss of the cyclopentyl group, cleavage of the ethynyl moiety, and fragmentation of the pyrazole ring itself.

Table 2: Plausible MS/MS Fragmentation of [C₁₀H₁₂N₂ + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Neutral Loss | Proposed Fragment Structure |

| 161.1073 | 93.0447 | C₅H₈ | [4-ethynyl-1H-pyrazol-1-ium]⁺ |

| 161.1073 | 134.0968 | C₂H₃ | [1-cyclopentyl-1H-pyrazol-4-yl]⁺ |

| 161.1073 | 68.0501 | C₅H₉N | [Ethynyl-diaziridinium]⁺ (illustrative) |

Note: The fragment structures in this table are proposed based on general fragmentation principles of related compounds and are for illustrative purposes.

The analysis of these fragmentation patterns would provide strong evidence for the presence of the cyclopentyl and ethynyl substituents and their connection to the pyrazole core.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

Although a crystal structure for this compound has not been reported in the surveyed literature, studies on other substituted pyrazoles provide insights into the expected structural features. nih.govrsc.orgsci-hub.stacs.org The pyrazole ring is known to be planar, and the substituents will adopt specific orientations relative to this ring. mdpi.com

A crystallographic study of this compound would be expected to reveal the planarity of the pyrazole ring. The cyclopentyl group would likely adopt a puckered conformation, such as an envelope or twist conformation, to minimize steric strain. The ethynyl group, being linear, would extend from the pyrazole ring. The analysis would also detail intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice. mdpi.com

Table 3: Anticipated Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å, °) | a = ?, b = ?, c = ?; α = 90, β = ?, γ = 90 |

| Key Bond Lengths (Å) | C-C (pyrazole), C-N (pyrazole), C≡C, C-C (cyclopentyl) |

| Key Bond Angles (°) | Angles within the pyrazole and cyclopentyl rings |

| Dihedral Angles (°) | Orientation of the cyclopentyl group relative to the pyrazole ring |

Note: The data in this table is illustrative of the parameters that would be determined from an X-ray crystallographic analysis.

The precise structural data obtained from X-ray crystallography would be invaluable for understanding the molecule's shape, conformational flexibility, and potential for intermolecular interactions, which are crucial for its application in various scientific fields.

Theoretical and Computational Investigations of 1 Cyclopentyl 4 Ethynyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-cyclopentyl-4-ethynyl-1H-pyrazole. These methods model the electronic structure of the molecule to predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Aromaticity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. rsc.org It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. A typical DFT study on this compound would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). mdpi.com

Electronic Structure and Stability: DFT calculations can determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. The electron-withdrawing nature of the ethynyl (B1212043) group at the C4 position and the electron-donating character of the N-cyclopentyl group would influence the charge distribution across the pyrazole (B372694) ring. The stability of the molecule can be assessed by its total energy and heat of formation, which can be calculated using high-level composite methods like Gaussian-4 (G4). acs.org

Aromaticity: The pyrazole ring is an aromatic heterocycle. nih.gov Its aromaticity can be quantified using DFT-calculated indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates geometric parameters, and Nucleus-Independent Chemical Shift (NICS), which probes the magnetic shielding in the center of the ring. Studies on substituted pyrazoles show that the nature and position of substituents significantly impact the cyclic electron delocalization. rsc.org For 4-substituted pyrazoles, electron-donating groups have been shown to influence aromaticity, a principle that would apply to the cyclopentyl group's effect on the pyrazole core. rsc.orgmdpi.com

Below is an illustrative data table of the type of geometric and electronic parameters that would be obtained from a DFT calculation, using data from related pyrazole structures for context.

| Parameter | Expected Value for this compound (based on analogs) | Reference Compound |

| Bond Lengths (Å) | ||

| N1–N2 | ~1.35 Å | Pyrazole fu-berlin.de |

| N2–C3 | ~1.33 Å | Pyrazole fu-berlin.de |

| C3–C4 | ~1.40 Å | Substituted Pyrazoles rsc.org |

| C4–C5 | ~1.38 Å | Substituted Pyrazoles rsc.org |

| N1–C5 | ~1.34 Å | Pyrazole fu-berlin.de |

| C4–C(ethynyl) | ~1.42 Å | 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole |

| C≡C(ethynyl) | ~1.21 Å | 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole |

| Aromaticity Index | ||

| NICS(0) (ppm) | -10 to -15 | Pyrazole Derivatives |

| HOMA | ~0.8 - 0.9 | Pyrazole Derivatives rsc.org |

Ab Initio Methods for Molecular Geometries and Energetics

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without using experimental data for parameterization. arxiv.org These methods offer higher accuracy than DFT for certain properties, albeit at a greater computational expense.

Molecular Geometries: An ab initio geometry optimization, for instance at the MP2/aug-cc-pVDZ level, would provide a highly accurate molecular structure. mdpi.com This is particularly useful for validating geometries obtained from DFT and for systems where electron correlation is critical. Studies on pyrazole oligomers have used these methods to determine precise structural parameters of hydrogen bonds and intermolecular interactions. fu-berlin.de

Energetics: High-level ab initio methods are the gold standard for calculating molecular energies. acs.org They can be used to determine the relative energies of different conformers, such as those arising from the rotation of the cyclopentyl group. Furthermore, these methods can accurately predict the proton affinity and acidity of the molecule, which are influenced by the substituents. For pyrazoles, electron-donating groups are known to affect the acidity of the ring. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are key indicators of a molecule's electrophilic and nucleophilic character.

The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the π-system of the ethynyl group. The LUMO would likely be distributed over the pyrazole ring as well. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap generally implies higher reactivity. youtube.com DFT calculations are commonly used to compute FMO energies and distributions.

The table below shows representative FMO data for a related pyrazole derivative, illustrating the expected values for the target compound.

| Property | Calculated Value | Significance |

| EHOMO | ~ -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| ELUMO | ~ -1.0 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Correlates with chemical reactivity and stability |

| Values are estimates based on calculations for analogous heterocyclic systems. |

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and the characterization of transient species like transition states.

Investigation of Cycloaddition Reaction Pathways and Transition States

The ethynyl group at the C4 position makes this compound an excellent candidate for cycloaddition reactions, such as [3+2] cycloadditions with azides (Click chemistry) or sydnones. nih.govwhiterose.ac.uk Computational studies can elucidate the mechanisms of these reactions.

By locating the transition state (TS) structures on the potential energy surface, chemists can calculate activation energy barriers, which determine the reaction rate. mdpi.com For a [3+2] cycloaddition, DFT calculations can predict the regioselectivity (e.g., the formation of 1,4- vs. 1,5-disubstituted triazole products in a reaction with an azide) by comparing the activation barriers of the different possible pathways. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can then confirm that a located transition state correctly connects the reactants to the desired products. scholaris.ca

Computational Modeling of Substituent Effects on Reactivity

The cyclopentyl group at the N1 position and the ethynyl group at the C4 position have distinct electronic and steric effects on the pyrazole ring's reactivity. Computational models can systematically probe these effects.

Steric Effects: The bulky cyclopentyl group can sterically hinder reactions at the adjacent N2 and C5 positions. Computational modeling can quantify this steric hindrance by calculating the energy penalty associated with the approach of a reactant to these sites. This is crucial for predicting the outcomes of reactions where steric factors play a significant role in determining the major product.

Conformational Analysis of the Cyclopentyl and Ethynyl Moieties

The conformational flexibility of this compound is primarily dictated by the rotation of the cyclopentyl group and the orientation of the ethynyl substituent relative to the pyrazole ring.

The ethynyl group at the C4 position is a rigid, linear moiety. Its primary conformational freedom lies in its interaction with neighboring molecules. The presence of the triple bond introduces a region of high electron density, making it a potential hydrogen bond acceptor. The interaction of this group with its environment is crucial for understanding its role in molecular recognition. nih.gov

Below is a table summarizing the expected conformational characteristics of the cyclopentyl moiety, based on general principles of conformational analysis. scribd.comchemistrysteps.com

| Feature | Description |

| Cyclopentyl Conformations | Envelope and Half-Chair |

| Energy Barrier | Low, allowing for rapid interconversion |

| Impact on Molecule | Influences overall steric profile and potential for intermolecular packing |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a deeper understanding of the behavior of this compound at an atomic level, including its interactions with other molecules and its dynamic properties over time.

Computational docking and simulation studies on various pyrazole derivatives have been instrumental in predicting their binding affinities and modes of interaction with biological targets. nih.govnih.govnih.gov For this compound, several key interactions can be anticipated based on its structural features.

The pyrazole ring itself is a versatile pharmacophore. The sp²-hybridized nitrogen atom (N2) is a hydrogen bond acceptor, a feature that is critical for the interaction of many pyrazole-based inhibitors with their protein targets. rsc.org Conversely, the N1-H in an unsubstituted pyrazole can act as a hydrogen bond donor, though this is replaced by the cyclopentyl group in the target molecule. mdpi.comencyclopedia.pub The aromatic system of the pyrazole ring can also engage in π-π stacking interactions with aromatic residues in a binding pocket.

The ethynyl group can participate in several types of non-covalent interactions. The acidic nature of the terminal alkyne proton allows it to act as a hydrogen bond donor. The triple bond's π-system can also interact with appropriate partners.

The cyclopentyl group , being lipophilic, is likely to favor interactions with hydrophobic pockets in a protein binding site. Studies on pyrazole derivatives with other cyclic substituents have shown that such groups can significantly influence binding affinity and selectivity. nih.gov

A hypothetical interaction profile is presented in the table below:

| Molecular Moiety | Potential Interaction Type | Interacting Partner (in a model system) |

| Pyrazole N2 Atom | Hydrogen Bond Acceptor | Hydrogen Bond Donors (e.g., amino acid residues like Ser, Thr) |

| Pyrazole Ring | π-π Stacking | Aromatic Amino Acids (e.g., Phe, Tyr, Trp) |

| Ethynyl Group (C≡C-H) | Hydrogen Bond Donor | Hydrogen Bond Acceptors (e.g., carbonyl oxygen of backbone) |

| Ethynyl Group (π-system) | π-cation/π-π Interactions | Charged residues or other aromatic systems |

| Cyclopentyl Group | Hydrophobic Interactions | Nonpolar Amino Acids (e.g., Leu, Ile, Val) |

Molecular dynamics (MD) simulations can provide a time-resolved view of the conformational changes and interactions of this compound. nih.govtandfonline.com An MD simulation would likely reveal the dynamic nature of the cyclopentyl ring, rapidly transitioning between its low-energy envelope and half-chair conformations.

Intramolecular dynamics would be characterized by the rotation of the cyclopentyl group relative to the pyrazole ring. This flexibility allows the molecule to adapt its shape to fit into a binding site.

Intermolecular dynamics would focus on the formation and breaking of non-covalent bonds with a model system, such as a protein or solvent molecules. For instance, MD simulations of pyrazole derivatives have highlighted the importance of water-mediated hydrogen bond networks in stabilizing protein-ligand complexes. acs.org The N2 atom of the pyrazole ring is a key participant in such networks. acs.org The stability of hydrogen bonds involving the ethynyl group and the persistence of hydrophobic contacts with the cyclopentyl moiety would be critical indicators of binding affinity. Analysis of the simulation trajectories can quantify the stability of these interactions over time. tandfonline.com Furthermore, computational studies have shown that intermolecular hydrogen bonding plays a key role in the aggregation and crystal packing of pyrazole derivatives. jksus.orgacs.orgacs.org

Applications As Chemical Building Blocks and Ligands in Materials Science and Catalysis

Role in the Synthesis of Complex Organic Architectures

The dual functionality of the pyrazole (B372694) core and the ethynyl (B1212043) side chain allows 1-cyclopentyl-4-ethynyl-1H-pyrazole to be a key starting material for constructing more complex molecular frameworks, including fused heterocyclic systems and diverse structures through multicomponent reactions.

The ethynyl group is a powerful functional group for building new rings onto the pyrazole core. Its high reactivity enables participation in various cyclization and cycloaddition reactions. For instance, the terminal alkyne can readily undergo [3+2] dipolar cycloadditions. A prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which would allow the fusion of a 1,2,3-triazole ring to the pyrazole, creating a valuable pyrazolyl-triazole scaffold. nih.gov

Furthermore, the ethynyl group facilitates transition metal-catalyzed reactions, such as palladium-catalyzed benzannulation with appropriate partners, to yield benzo-fused pyrazoles, specifically indazoles. mdpi.com These fused systems are prevalent in pharmacologically active compounds and materials with unique photophysical properties. mdpi.com The reactivity of the ethynyl group is a key asset in expanding the structural diversity of pyrazole-based compounds. nih.govmdpi.com

Table 1: Representative Reactions for Fused System Synthesis

| Reaction Type | Reagent/Catalyst | Resulting Fused System |

|---|---|---|

| [3+2] Dipolar Cycloaddition | Organic Azides / Cu(I) | Pyrazolyl-1,2,3-triazole |

| Benzannulation | Dienes / Pd Catalyst | Indazole Derivatives |

| Oxidative Coupling | Other Alkynes / Ti-imido complexes | Functionalized Pyrazoles |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. beilstein-journals.orgresearchgate.net The ethynyl group of this compound is an ideal participant in such reactions. For example, it can be used in palladium-catalyzed MCRs involving aryl hydrazines and carbon monoxide to produce complex ynone intermediates, which can then cyclize to form highly substituted pyrazoles. nih.gov The ability to use this molecule in one-pot sequences allows for the rapid generation of diverse chemical libraries based on the pyrazole scaffold. beilstein-journals.orgresearchgate.net

Ligand Design in Organometallic Chemistry and Catalysis

Functionalized pyrazole derivatives are frequently employed as ligands in coordination chemistry and catalysis due to the excellent chelating ability of the pyrazole ring. nih.govresearchgate.net The structure of this compound offers multiple points for metal interaction, making it a promising candidate for ligand development.

The pyrazole ring contains two adjacent nitrogen atoms: a pyridine-type sp²-hybridized nitrogen that acts as a proton acceptor and a pyrrole-type nitrogen. nih.gov The sp²-hybridized nitrogen is a potent coordination site for transition metals. Pyrazole-based ligands have been shown to form stable complexes with a variety of metals, including ruthenium, iridium, copper, and zinc. researchgate.netaablocks.comresearchgate.net These complexes have demonstrated significant catalytic activity in various organic transformations, such as transfer hydrogenation, oxidation of alcohols, and the conversion of aldehydes to amides. aablocks.com The cyclopentyl group at the N1 position can provide steric bulk, which can be tuned to influence the selectivity and efficiency of the catalytic process.

Table 2: Pyrazole-Metal Complexes and Catalytic Applications

| Metal Center | Ligand Type | Catalytic Application | Reference |

|---|---|---|---|

| Ruthenium (II) | Pyrazole-based organochalcogen | Aldehyde to amide transformation | aablocks.com |

| Iridium (III) | Pyridyl-pyrazole | Friedel-Crafts alkylation | acs.org |

| Copper (II) | Trimethyl-pyrazole | Square-pyramidal complexes | researchgate.net |

| Zinc (II) | Pyrazole-carboxamidine | Tetrahedral complexes | researchgate.net |

Beyond the pyrazole nitrogens, the ethynyl group provides an additional site for metal interaction. The π-system of the carbon-carbon triple bond can coordinate to transition metals, acting as a two-electron donor ligand. This interaction is fundamental in organometallic chemistry and can be used to construct supramolecular assemblies or organometallic polymers where the pyrazole unit is tethered to a metallic backbone.

The terminal alkyne is also a monomer unit for polymerization reactions. Through processes like alkyne metathesis or after conversion to a more reactive monomer, this compound could be incorporated into polymer chains. This opens the door to creating materials that combine the thermal stability and coordination properties of the pyrazole moiety with the processability and extended conjugation of a polymer backbone.

Advanced Materials Science Applications

The synthetic versatility of this compound makes it a promising component for the creation of advanced materials. The ability to construct complex, fused architectures and to form polymers is directly applicable to materials science. smolecule.commetu.edu.tr Pyrazole derivatives are known to be key components in materials with interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. mdpi.com

The strong coordinating ability of the pyrazole ring makes this molecule and its derivatives suitable as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). By connecting metal nodes, these pyrazole-based linkers can help form porous, crystalline materials with applications in gas storage, separation, and catalysis.

Table 3: Potential Applications in Materials Science

| Material Type | Relevant Structural Feature | Potential Application |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Fused heterocyclic systems | Emissive or charge-transport layers |

| Metal-Organic Frameworks (MOFs) | Pyrazole nitrogen coordination sites | Gas storage, catalysis, sensing |

| Organometallic Polymers | Ethynyl group coordination/polymerization | Conductive materials, catalysts |

| Fluorescent Sensors | Pyrazole core, extended conjugation | Metal ion detection |

Incorporation into Conjugated Systems for Electronic and Optoelectronic Materials

The unique molecular architecture of this compound, featuring a π-deficient pyrazole ring, a rigid ethynyl linker, and a bulky cyclopentyl group, positions it as a promising building block for advanced electronic and optoelectronic materials. While direct research on this specific compound is not extensively documented, the well-established roles of its constituent moieties in materials science allow for a strong projection of its potential applications. The ethynyl group provides a rigid and linear scaffold, crucial for creating extended π-conjugated systems necessary for efficient charge transport. nih.govrsc.org This rigidity helps to maintain planarity in the resulting polymers, a key factor for maximizing electronic coupling between adjacent units.

The pyrazole core, being a five-membered aromatic heterocycle with two adjacent nitrogen atoms, introduces specific electronic characteristics into a conjugated polymer backbone. mdpi.com Pyrazole derivatives are known to be versatile components in the synthesis of conducting polymers. researchgate.net For instance, the electropolymerization of pyrazole-based monomers, such as 3,5-di-thiophen-2-yl-1H-pyrazole, has been shown to yield conducting polymers with tunable band gaps and distinct electrochromic properties. researchgate.net The incorporation of such heterocyclic units can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, thereby tuning its optical and electronic properties for specific applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bohrium.comsigmaaldrich.com

The cyclopentyl substituent at the N1 position of the pyrazole ring is expected to enhance the solubility of any resulting conjugated polymers. Poor solubility is a common challenge in the processing of long-chain conjugated polymers, and the introduction of bulky, non-polar alkyl groups is a widely adopted strategy to overcome this issue. nih.gov Improved solubility allows for the use of solution-based processing techniques, which are often more cost-effective and scalable for device fabrication.

The combination of these structural features in this compound suggests its utility in creating novel π-conjugated materials. The general approach involves the polymerization of such ethynyl-functionalized monomers, often through cross-coupling reactions like Sonogashira coupling, to produce polymers with alternating pyrazole and other aromatic units. nih.gov The electronic properties of these materials can be further fine-tuned by the choice of the co-monomer.

Below is a table summarizing the optoelectronic properties of some pyrazole-based conducting polymers, illustrating the potential characteristics that could be expected from polymers derived from this compound.

| Polymer/Compound | Band Gap (eV) | HOMO Level (eV) | LUMO Level (eV) | Key Feature |

| Poly(3,5-di-thiophen-2-yl-1H-pyrazole) | 2.6 | - | - | Homopolymer with yellow to beige electrochromic behavior. researchgate.net |

| Poly(DThPz-HTh) | - | - | - | Copolymer showing a color change from chrome yellow to blue upon doping. researchgate.net |

| Methyl 4-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrazole-1-carboxylate | 3.38 | - | - | Exhibited favorable optoelectronic properties based on DFT studies. bohrium.com |

| Oligo-pyrazole Film (20 μm thick) | 1.426 | - | - | Demonstrates the potential for low bandgap materials. researchgate.net |

Supramolecular Assembly and Self-Assembling Systems

The structure of this compound contains key functionalities that make it a highly promising candidate for the construction of complex supramolecular architectures and self-assembling systems. The pyrazole ring itself is a versatile motif in supramolecular chemistry, capable of participating in a variety of non-covalent interactions, most notably hydrogen bonding and metal coordination. conicet.gov.arcsic.es

The NH group of the pyrazole ring in related unsubstituted pyrazoles can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor. This donor-acceptor capability allows for the formation of predictable and robust hydrogen-bonded assemblies, such as dimers, trimers, tetramers, and infinite chains. nih.gov The self-assembly of NH-pyrazoles via intermolecular N-H···N hydrogen bonds is a well-documented phenomenon that leads to the formation of ordered structures in the solid state. nih.gov While the N1 position of the target molecule is substituted with a cyclopentyl group, precluding its direct involvement in hydrogen bonding, the remaining nitrogen atom can still act as a coordination site for metal ions.

The coordination of pyrazole ligands to metal centers is a cornerstone of supramolecular chemistry, leading to the formation of a wide array of discrete and polymeric structures, including metallacycles and coordination polymers. mdpi.comnih.gov The reaction of pyrazole derivatives with metal ions like copper(II), for example, can lead to the spontaneous self-assembly of complex structures such as trinuclear triangular complexes. torvergata.it The ethynyl group in this compound can also participate in coordination to metal centers, particularly with coinage metals like copper(I), which are known to form complexes with ethynylpyridine ligands. acs.org

The combination of the pyrazole and ethynyl functionalities offers multiple coordination possibilities, enabling the design of sophisticated multi-dimensional supramolecular structures. The cyclopentyl group, while not directly participating in the primary binding interactions, can play a crucial role in directing the self-assembly process by influencing the steric environment around the pyrazole ring and by controlling the solubility of the resulting supramolecular assemblies.

The table below presents examples of supramolecular structures formed from pyrazole-based ligands, highlighting the types of interactions and resulting architectures that could be anticipated for systems incorporating this compound.

| Ligand System | Metal Ion (if any) | Key Interaction(s) | Resulting Supramolecular Structure |

| NH-pyrazoles | - | N-H···N Hydrogen Bonding | Dimers, trimers, tetramers, infinite chains nih.gov |

| Pyrazole | Copper(II) | Metal Coordination, Hydrogen Bonding | Extended bidimensional network of trinuclear units torvergata.it |

| Bis-pyrazole derivative | - | Triple Hydrogen Bonds | Hexagonal nanoporous network on metal surfaces conicet.gov.ar |

| Hybrid pyridine-pyrazole ligands | Pd(II), Pt(II) | Metal Coordination | 3D-framework structures publish.csiro.au |

Development of Chemosensors and Molecular Recognition Systems

The inherent electronic properties and versatile coordination chemistry of the pyrazole scaffold make this compound a compelling candidate for the development of chemosensors and molecular recognition systems. nih.govresearchgate.net Pyrazole derivatives have been extensively utilized as the core component in a variety of sensors for the detection of ions and neutral molecules. rsc.org

The pyrazole ring can act as a signaling unit and a binding site simultaneously. The nitrogen atoms of the pyrazole can coordinate with metal ions, leading to changes in the electronic properties of the molecule, which can be detected through colorimetric or fluorometric methods. nih.gov For instance, a simple imine-based pyrazole derivative has been shown to act as a colorimetric sensor for Cu(II) ions, with the complexation leading to an immediate color change. nih.gov The selectivity of such sensors can be tuned by modifying the substituents on the pyrazole ring, which can influence the binding affinity and the steric environment around the coordination site.

The ethynyl group in this compound can serve multiple roles in a chemosensor. It can act as a rigid linker to connect the pyrazole recognition unit to a fluorophore or another signaling moiety, allowing for effective communication between the binding event and the signal output. nih.gov The aryl-ethynyl linkage is a common and effective structural element in the design of fluorescent probes for ion detection. nih.gov Furthermore, the ethynyl group itself can participate in binding interactions, particularly with certain metal ions.

The development of chemosensors often involves the integration of a recognition unit (the host) with a signaling unit. In the case of this compound, the pyrazole ring can function as the recognition site. Upon binding of a specific analyte (the guest), such as a metal ion, a change in the photophysical properties of the molecule, such as absorption or fluorescence, can be observed. This change forms the basis of the sensing mechanism. Nanoparticles functionalized with molecular recognition elements are also a growing area of interest, and pyrazole-containing ligands could be appended to nanoparticle surfaces to create highly sensitive and selective sensing platforms. unicamp.br

The following table provides examples of pyrazole-based chemosensors and their performance characteristics, illustrating the potential of systems derived from this compound.

| Chemosensor System | Analyte Detected | Detection Method | Limit of Detection (LOD) |

| Pyridine–pyrazole based chemosensor | Al³⁺ | Colorimetric and Fluorescent | Not specified nih.gov |

| Imine-based pyrazol-5-ol ligand (HL) | Cu²⁺ | Colorimetric | 1.6 μM nih.gov |

| Pyrazole carbonitrile derived Schiff base (PYR-TZ) | CN⁻ | Colorimetric and Fluorometric | 6.5 nM (absorbance), 0.396 nM (emission) researchgate.net |

Q & A

Q. What are the key structural features of 1-cyclopentyl-4-ethynyl-1H-pyrazole that influence its chemical reactivity and biological activity?

The compound's pyrazole core is substituted with a cyclopentyl group at position 1 and an ethynyl group at position 4. The cyclopentyl moiety enhances lipophilicity, improving membrane permeability, while the ethynyl group enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) for bioconjugation . These groups also facilitate diverse chemical modifications, such as cross-coupling reactions, to expand its utility in drug discovery .

Q. What synthetic methodologies are commonly employed for preparing this compound?

A representative synthesis involves copper-catalyzed cycloaddition (CuAAC) between 3-azido-1-cyclopentyl-pyrazole and terminal alkynes. Key steps include:

- Dissolving precursors in THF/water under controlled temperature (50°C).

- Using copper sulfate and sodium ascorbate as catalysts.

- Purification via flash chromatography (cyclohexane/ethyl acetate gradient) . Alternative routes may involve Sonogashira coupling to introduce the ethynyl group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like ethynyl C≡C stretches (~2100 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How does the choice of solvent and temperature impact the stability of this compound during synthesis?

Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates in CuAAC reactions. Elevated temperatures (50–80°C) accelerate cycloaddition but may degrade sensitive ethynyl groups. Low-temperature conditions (-20°C) are recommended for storing intermediates to prevent oxidation .

Q. What are the primary pharmacological applications of this compound in current research?

The compound exhibits inhibitory activity against enzymes like lactate dehydrogenase (LDH), a target in cancer metabolism. Its ethynyl group also enables tagging for imaging studies or prodrug development. Preclinical models focus on oncology, with in vitro assays assessing cytotoxicity and target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and cellular efficacy studies for derivatives of this compound?

Discrepancies often arise from poor cellular permeability or off-target effects. Methodological solutions include:

- Permeability assays : Use Caco-2 monolayers or PAMPA to assess membrane penetration.

- Target engagement profiling : Employ thermal shift assays or cellular thermal shift assays (CETSA) to confirm binding in live cells.

- Metabolomic studies : Identify intracellular metabolites that may deactivate the compound .

Q. What computational chemistry approaches predict the binding modes of this compound with target enzymes like LDH?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (GROMACS) model interactions with LDH's active site. Key parameters include:

- Electrostatic complementarity : The ethynyl group’s π-electrons interact with hydrophobic pockets.

- Free energy calculations : MM-PBSA/GBSA quantify binding affinities. Validate predictions with mutagenesis studies on key residues (e.g., Arg168 in LDH) .

Q. How do structural modifications at the cyclopentyl or ethynyl positions affect inhibitory potency against LDH?

- Cyclopentyl substitution : Bulky groups (e.g., cyclohexyl) reduce activity due to steric hindrance, while smaller groups (methyl) improve fit.

- Ethynyl modifications : Propargyl ethers enhance solubility but may decrease target affinity. Structure-activity relationship (SAR) studies using isosteric replacements (e.g., triazoles) balance potency and pharmacokinetics .

Q. What strategies mitigate challenges in achieving regioselectivity during pyrazole ring functionalization?

- Directed ortho-metalation : Use directing groups (e.g., esters) to control substitution patterns.

- Transition-metal catalysis : Pd-mediated C-H activation selectively functionalizes position 4 or 5.

- Protecting groups : Temporarily block reactive sites (e.g., ethynyl) during synthesis .

Q. How can researchers address discrepancies in metabolic stability between in vitro microsomal assays and in vivo pharmacokinetic data for this compound?

- Species-specific metabolism : Compare human vs. rodent liver microsomes to identify divergent pathways.

- Prodrug design : Mask reactive groups (e.g., ethynyl) with cleavable linkers (e.g., esterase-sensitive).

- Stable isotope tracing : Use ¹³C-labeled analogs to track metabolic fate in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。